

# piroxicam dose adjustment renal impairment

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## Compound Focus: Piroxicam

CAS No.: 91441-23-5

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## What is Known About Piroxicam

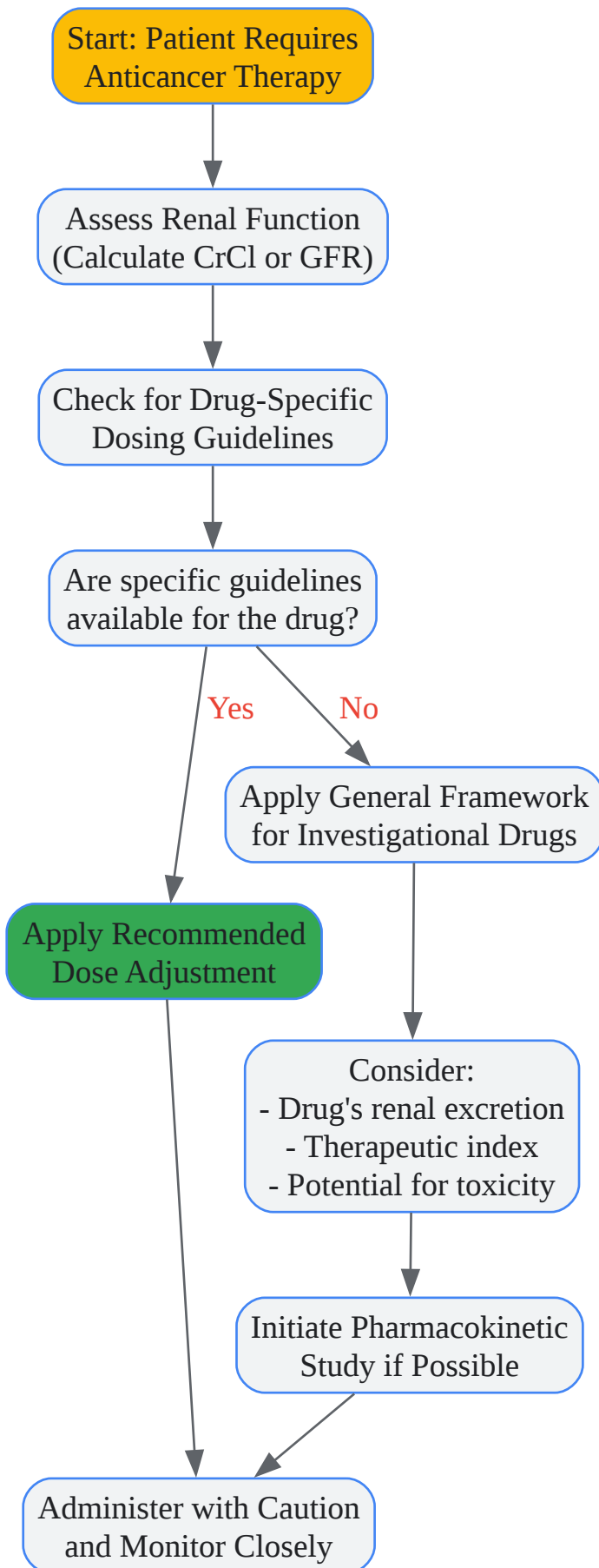
A Phase I clinical trial provides some foundational pharmacokinetic data, which is crucial for understanding the drug's behavior in the body [1].

Parameter	Value (Mean ± SD)
Plasma Elimination	Biexponential
$t_{1/2 \alpha}$ (Initial half-life)	3.2 ± 2.7 minutes
$t_{1/2 \beta}$ (Terminal half-life)	82 ± 92 minutes
Clearance	840 ± 230 mL/min/m <sup>2</sup>
Dosage Range Studied	150 to 555 mg/m <sup>2</sup>
Elimination Characteristic	Linear over the studied dose range

The study concluded that **piroxicam's** elimination was linear and predictable, meaning that systemic drug exposure remains proportional when dose adjustments are made [1]. However, the trial did not specifically investigate the effect of renal impairment on these parameters.

## A Framework for Dosing in Renal Impairment

In the absence of drug-specific guidelines, current oncology practice and research utilize a standard methodological approach for dose adjustment in patients with renal dysfunction [2]. The following workflow outlines the key decision points in this process.



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For a drug like **piroxantrone** where specific guidelines are not established, the process would rely heavily on the general framework for investigational drugs, which includes [2]:

- **Reviewing Preclinical Data:** Investigating if animal models have provided any insight into renal handling of the drug.
- **Analyzing Existing PK Data:** Using data from early-phase trials (like the one cited) to model and predict the impact of reduced renal function on clearance.
- **Implementing a Phase I Trial:** Conducting a dedicated clinical trial in patients with varying degrees of renal impairment to establish safe dosing guidelines.

## Suggestions for Further Research

To obtain the information necessary for dosing recommendations, you may need to explore the following:

- **Contact Original Researchers:** Reach out to the authors of the Phase I trial or the sponsoring pharmaceutical company for any unpublished data.
- **Consult Structural Analogs:** Investigate the dosing guidelines for structurally or pharmacokinetically similar drugs (e.g., other anthrapyrazoles or anthracenediones like mitoxantrone) to form a hypothesis. Note that **mitoxantrone**, a related drug, does not require dose adjustment in renal impairment according to one source [3].
- **Regulatory Submissions:** Search for original drug application documents submitted to regulatory bodies like the FDA, which may contain more detailed analyses.

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## References

1. Pharmacokinetics of piroxantrone in a phase I trial ... [pubmed.ncbi.nlm.nih.gov]
2. Anticancer Dose Adjustment for Patients with Renal and ... [pmc.ncbi.nlm.nih.gov]
3. Mitoxantrone - Mechanism, Indication, Contraindications ... [pediatriconcall.com]

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